(2R)-2-Ethynyltetrahydro-furan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O |
|---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
(2R)-2-ethynyloxolane |
InChI |
InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h1,6H,3-5H2/t6-/m0/s1 |
InChI Key |
DPVDWZKEDJNHKJ-LURJTMIESA-N |
Isomeric SMILES |
C#C[C@H]1CCCO1 |
Canonical SMILES |
C#CC1CCCO1 |
Origin of Product |
United States |
Enantiomeric Significance and Stereochemical Importance in Advanced Chemical Synthesis
The concept of chirality is fundamental to the functionality of many biologically active molecules. researchgate.net The three-dimensional arrangement of atoms can dictate a molecule's interaction with biological targets like enzymes and receptors. ontosight.ai (2R)-2-Ethynyltetrahydro-furan possesses a single chiral center at the C2 position of the tetrahydrofuran (B95107) ring, with the '(R)' designation specifying a particular spatial arrangement of the substituents. This enantiomeric purity is critical in advanced chemical synthesis, as it allows for the creation of complex target molecules with precise stereochemistry, a factor that is often crucial for their desired biological activity. researchgate.netontosight.ai
The synthesis of enantiomerically pure compounds often relies on methods like asymmetric synthesis, the use of chiral catalysts, or employing molecules from the "chiral pool"—readily available, naturally occurring chiral substances. mdpi.comacs.org Chiral building blocks like this compound are instrumental in these strategies. By incorporating this pre-defined stereocenter into a synthetic route, chemists can control the stereochemical outcome of subsequent reactions, avoiding the often difficult and costly separation of enantiomers later in the synthesis. The principles of stereoselective synthesis are essential for producing novel drugs, advanced materials, and for understanding molecular recognition processes. researchgate.net
Positioning Within the Chiral Tetrahydrofuran and Ethynyl Heterocycle Family
(2R)-2-Ethynyltetrahydro-furan belongs to a class of compounds that combines two highly important structural motifs in organic chemistry: the tetrahydrofuran (B95107) ring and the terminal alkyne (ethynyl group).
The tetrahydrofuran (THF) moiety is a five-membered saturated oxygen-containing heterocycle. This ring system is a common feature in a vast number of natural products and pharmacologically active compounds. derpharmachemica.comnih.gov Its stability and specific conformation make it a desirable structural unit. The synthesis of chiral substituted tetrahydrofurans is a well-developed area of organic chemistry, with numerous methods available for their stereocontrolled preparation. rsc.orgorganic-chemistry.org
The ethynyl (B1212043) group (–C≡CH) is an exceptionally versatile functional group in organic synthesis. Its high reactivity allows it to participate in a wide array of chemical transformations. These include:
Carbon-Carbon Bond Formations: The terminal alkyne can be readily deprotonated and used as a nucleophile in reactions with electrophiles. It is also a key participant in powerful cross-coupling reactions like the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings.
Cycloaddition Reactions: Alkynes are excellent partners in cycloaddition reactions, such as the Huisgen [3+2] cycloaddition (a cornerstone of "click chemistry") to form triazoles. mdpi.com
Reductions: The triple bond can be selectively reduced to either a cis- or trans-alkene, or fully to an alkane, providing further synthetic flexibility.
The combination of the chiral THF scaffold with the reactive ethynyl handle makes this compound a powerful and bifunctional building block. numberanalytics.com It provides a stereochemically defined core structure while simultaneously offering a reactive site for elongation and further molecular elaboration.
Recognition As a Privileged Chiral Building Block in Complex Molecule Construction
Asymmetric Synthesis Strategies for Enantiopure this compound
The creation of a specific enantiomer, such as this compound, requires precise control over the three-dimensional arrangement of atoms during a chemical reaction. Asymmetric synthesis provides the tools to achieve this, moving beyond the production of racemic mixtures which contain equal amounts of both enantiomers. wikipedia.orgkashanu.ac.ir Key strategies involve the use of chiral catalysts, which create a chiral environment for the reaction, and chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome. numberanalytics.comresearchgate.netyork.ac.uk
A powerful approach to chiral tetrahydrofurans involves the catalytic enantioselective formation of the ring itself. chemistryviews.org In these methods, a small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product. diva-portal.org This strategy is highly efficient and atom-economical.
Several catalytic systems have been developed for the asymmetric synthesis of the tetrahydrofuran scaffold. For instance, palladium-catalyzed [3+2] cycloaddition reactions of trimethylenemethane (TMM) with ketones have proven effective for creating 2,2-disubstituted 4-methylenetetrahydrofurans with high enantioselectivity. nih.gov The use of bulky phosphoramidite (B1245037) ligands is crucial for achieving both high yields and high enantiomeric excess (ee). nih.gov These reactions demonstrate excellent potential for constructing the core structure, which can then be further functionalized. nih.gov
Another notable method is the copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols. chemistryviews.org This sequential one-pot reaction provides access to polysubstituted tetrahydrofuran derivatives in high yields and with excellent enantioselectivities, often up to 97% ee. chemistryviews.org The resulting products can be transformed into other valuable chiral molecules. chemistryviews.org
Table 1: Chiral Catalyst-Mediated Syntheses of Tetrahydrofuran Derivatives
| Catalyst System | Ligand Type | Reaction Type | Substrate Type | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Palladium (Pd) | Phosphoramidite | [3+2] Cycloaddition | Aryl Ketones | 2,2-disubstituted 4-methylenetetrahydrofurans | Up to 95% |
| Copper (Cu) | Not Specified | Henry Reaction / Iodocyclization | γ,δ-Unsaturated Alcohols | 2,5-Polysubstituted Tetrahydrofurans | Up to 97% |
This table summarizes catalytic systems applicable to the formation of chiral tetrahydrofuran cores.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net This method relies on the formation of diastereomeric intermediates that have different physical properties and energy levels, allowing for their separation or for one to be formed preferentially. williams.edu The auxiliary must be easily attached, effectively control the stereochemistry of the desired transformation, and be readily removable without affecting the newly formed stereocenter. researchgate.net
Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric synthesis. wikipedia.orgwilliams.edu For example, an N-acylated oxazolidinone can be deprotonated to form a Z-enolate, which then reacts with an electrophile from the face opposite the bulky substituent on the auxiliary, leading to a high degree of diastereoselectivity. wikipedia.org While not directly applied to this compound in the provided context, the principle can be adapted. A substrate containing a chiral auxiliary could undergo a cyclization reaction to form the tetrahydrofuran ring, where the auxiliary directs the formation of the (R)-stereocenter.
Another well-known auxiliary is the camphorsultam, which has also been successfully applied in various asymmetric transformations. wikipedia.org The choice of auxiliary and reaction conditions is critical for achieving the desired stereocontrol. researchgate.net For instance, changing the solvent can sometimes reverse the diastereoselectivity, providing access to either diastereomer from the same starting material. researchgate.net
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism |
|---|---|---|
| Evans Oxazolidinones | Aldol, Alkylation Reactions | Steric shielding of one enolate face |
| Camphorsultam | Diels-Alder, Conjugate Additions | Steric hindrance directing incoming reagent |
| Pseudoephedrine | Alkylation of Amides | Formation of a rigid chelated intermediate |
This table highlights common chiral auxiliaries and their general applications in controlling stereochemistry.
An alternative strategy involves the introduction of the ethynyl group onto a pre-existing chiral tetrahydrofuran precursor in a stereocontrolled manner. This approach is particularly useful when the chiral THF core is readily available from other methods or from the chiral pool. A common precursor for this transformation is a chiral lactol (a cyclic hemiacetal) or a related lactone.
The ethynylation is typically achieved by nucleophilic addition of an acetylide anion to the electrophilic C2 carbon of the tetrahydrofuran ring. Lithium acetylide, often complexed with ethylenediamine, is a common reagent for this purpose. researchgate.net The stereochemical outcome of the addition depends on the existing stereocenters on the THF ring and the reaction conditions. For example, the stereocontrolled ethynylation of a protected sugar-derived lactol has been used to synthesize C-6 epimers in the synthesis of amipurimycin. oup.com This demonstrates that careful choice of substrate and reagents can control the configuration of the newly formed stereocenter bearing the ethynyl group. The process often involves the addition of the lithium salt of acetylene (B1199291) to an aldehyde or ketone functionality at the C2 position. researchgate.net
Synthetic Routes from Diverse Precursor Molecules
The synthesis of this compound is not limited to building the chiral center during the main reaction but can also be achieved by modifying various starting materials that already contain some of the required structural features.
Intramolecular cyclization of precursors that already contain the alkyne moiety is a direct and efficient method for forming the tetrahydrofuran ring. rsc.org These reactions often involve the cyclization of a hydroxy-alkyne, where the hydroxyl group attacks the alkyne to form the cyclic ether.
Cationic cyclization reactions, where an alkyne acts as a terminating group, are a powerful tool in synthesis. rsc.org Additionally, transition metal catalysts, such as those based on platinum or gold, are highly effective in promoting the intramolecular hydroalkoxylation of alkynes. organic-chemistry.orgpku.edu.cn For example, PtCl2 can catalyze the cyclization of certain terminal alkynes under mild conditions. pku.edu.cn The regioselectivity of the cyclization (i.e., whether a 5-exo or 6-endo closure occurs) can be influenced by the catalyst and the substrate structure. organic-chemistry.org For the synthesis of a 2-substituted tetrahydrofuran, a 5-exo-dig cyclization of a pent-4-yn-1-ol derivative would be the required pathway.
Table 3: Catalytic Systems for Intramolecular Cyclization of Alkyne Precursors
| Catalyst | Reaction Type | Precursor Type |
|---|---|---|
| Platinum (PtCl₂) | Hydroalkoxylation / Cyclization | o-Isopropyl-substituted aryl alkynes |
| Gold (Au) | Rearrangement / Cyclization | O-propargyl β-enaminones |
This table outlines different catalytic methods for cyclizing alkyne-containing precursors to form heterocyclic rings.
Furan (B31954) and its derivatives are readily available and inexpensive chemical feedstocks, making them attractive starting points for more complex molecules. mdpi.com The synthesis of tetrahydrofuran derivatives from furans typically involves the reduction of the aromatic furan ring. This can be achieved through various hydrogenation methods.
Once the furan ring is reduced to a tetrahydrofuran, further functionalization is necessary to introduce the ethynyl group at the C2 position with the correct (R)-stereochemistry. A potential route could involve the conversion of 2-methylfuran (B129897). A sequence might include the reduction of the furan ring, followed by oxidation at the C2 position to generate a lactone or lactol. This intermediate could then undergo a stereocontrolled ethynylation reaction as described in section 2.1.3. The synthesis of jasmonoides, for instance, often starts from 2-methylfuran and involves key steps like Grignard reactions followed by rearrangement to cyclopentanone (B42830) derivatives, showcasing the versatility of furan-based starting materials in complex synthesis. mdpi.com
Advanced Synthetic Methodologies for this compound and its Chiral Congeners
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. The specific stereochemistry of a molecule can dictate its biological activity and physical properties. This compound is a chiral building block of significant interest due to the prevalence of the tetrahydrofuran motif in numerous natural products and pharmaceuticals, combined with the versatile reactivity of the ethynyl group. This article details advanced synthetic methodologies for obtaining this compound and its chiral congeners, focusing on chemoenzymatic, catalytic, and resolution techniques.
Strategic Applications of 2r 2 Ethynyltetrahydro Furan in Contemporary Chemical Research
Utility as a Chiral Building Block in Asymmetric Total Synthesis
The use of chiral building blocks is a cornerstone of asymmetric total synthesis, enabling the construction of complex, stereochemically defined molecules. Chiral tetrahydrofuran (B95107) derivatives, in general, serve as important synthons in the synthesis of natural products and biologically active compounds. However, specific examples detailing the application of (2R)-2-Ethynyltetrahydro-furan in the enantioselective construction of complex architectures or in stereodivergent synthesis strategies are not prominently featured in the current body of scientific literature.
Enantioselective Construction of Complex Architectures
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial for its biological activity. Chiral building blocks with defined stereocenters are often incorporated into synthetic routes to achieve this goal. While the rigid tetrahydrofuran ring and the reactive ethynyl (B1212043) group of this compound suggest its potential as such a building block, specific published syntheses of complex molecules that utilize this exact compound are not found.
Stereodivergent Synthesis of Chiral Molecules
Stereodivergent synthesis allows for the selective production of any stereoisomer of a product from a common starting material. This approach provides access to a wider range of molecular diversity for biological screening. The application of this compound in such synthetic strategies has not been specifically reported.
Contribution to the Synthesis of Diverse Heterocyclic Frameworks
Heterocyclic compounds are a major class of organic molecules with wide-ranging applications, particularly in pharmaceuticals. The furan (B31954) and tetrahydrofuran moieties are key components in many of these structures. The ethynyl group offers a versatile handle for various chemical transformations, including cyclization reactions to form new rings.
Access to Fused, Bridged, and Spirocyclic Systems
The synthesis of complex ring systems such as fused, bridged, and spirocyclic structures is a significant challenge in organic chemistry. While terminal alkynes and cyclic ethers are known to participate in reactions that can lead to such frameworks, specific examples involving this compound as a key starting material are not described in the available literature.
Precursor for Advanced Oxygen-Containing Heterocycles
Oxygen-containing heterocycles are prevalent in natural products and medicinal agents. The tetrahydrofuran ring of this compound makes it a potential precursor for more complex oxygenated heterocyclic systems. However, documented synthetic routes that transform this specific compound into other advanced oxygen-containing heterocycles are not readily found.
Application in Medicinal Chemistry Lead Discovery and Scaffold Design
The furan and tetrahydrofuran scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in numerous biologically active compounds and approved drugs. The introduction of an ethynyl group can provide a point for further functionalization or act as a pharmacophore itself. Despite this potential, there is a lack of specific studies detailing the use of this compound in lead discovery programs or as a central scaffold in the design of new therapeutic agents. The general importance of the furan moiety in drug design is well-established, with applications ranging from antibacterial to anticancer agents.
Design and Synthesis of Novel Chemical Scaffolds
The rigid, three-dimensional structure of the tetrahydrofuran ring, combined with the linear geometry of the ethynyl group, makes this compound an attractive starting material for the synthesis of diverse and novel chemical scaffolds. nih.gov These scaffolds are often designed to mimic natural products or to present functional groups in a precise spatial arrangement to interact with biological targets. rsc.org
One of the primary strategies for scaffold diversification involves the rich chemistry of the alkyne moiety. The terminal alkyne can readily participate in a variety of coupling reactions, such as the Sonogashira coupling, to introduce aryl or vinyl substituents. researchgate.netnih.gov This allows for the rapid assembly of complex molecules with extended conjugation and diverse electronic properties.
Furthermore, the ethynyl group is an excellent participant in cycloaddition reactions, most notably the [3+2] cycloaddition with azides (a "click" reaction) to form triazoles. researchgate.netnih.gov This highly efficient and regioselective reaction allows for the facile linkage of the tetrahydrofuran core to other molecular fragments, enabling the construction of intricate and functionally diverse scaffolds. Intramolecular cyclization reactions of derivatives of this compound can also lead to the formation of novel fused and spirocyclic ring systems, which are of significant interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities. researchgate.net
Below is a table summarizing key reactions utilized for scaffold synthesis starting from alkyne-containing building blocks.
| Reaction Type | Reagents/Catalysts | Resulting Scaffold Feature |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst | Aryl or Vinyl-substituted alkyne |
| [3+2] Cycloaddition | Organic Azide (B81097), Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole ring |
| Intramolecular Cyclization | Acid or Metal catalyst | Fused or spirocyclic ring systems |
Integration into Noncanonical Amino Acids and Peptidomimetics for Biochemical Research
The structural rigidity and defined stereochemistry of this compound make it an ideal precursor for the synthesis of noncanonical amino acids and peptidomimetics. researchgate.netnih.gov These modified biomolecules are crucial tools in biochemical research for probing protein structure and function, developing enzyme inhibitors, and creating novel therapeutic agents. nih.govenamine.net
A key application in this area is the synthesis of constrained proline analogues. organic-chemistry.orguow.edu.au The five-membered ring of the tetrahydrofuran moiety can serve as a scaffold to mimic the pyrrolidine (B122466) ring of proline, while the ethynyl group provides a handle for further functionalization or for introducing conformational constraints. doi.org The incorporation of such proline analogues into peptides can induce specific secondary structures, such as β-turns, which are critical for molecular recognition and biological activity. nih.gov
The synthesis of these noncanonical amino acids often involves the chemical manipulation of the ethynyl group to introduce the required amino and carboxyl functionalities. The resulting amino acids, containing the rigid tetrahydrofuran core, can then be incorporated into peptide chains using standard solid-phase peptide synthesis techniques. The presence of the tetrahydrofuran ring can enhance the metabolic stability of the resulting peptidomimetics by protecting them from proteolytic degradation.
The table below outlines the general steps for integrating the this compound scaffold into a peptidomimetic.
| Step | Description |
| 1. Functional Group Transformation | Chemical modification of the ethynyl group to introduce protected amino and carboxyl groups. |
| 2. Deprotection | Removal of protecting groups to yield the free noncanonical amino acid. |
| 3. Peptide Synthesis | Incorporation of the novel amino acid into a peptide sequence using solid-phase or solution-phase synthesis methods. |
| 4. Structural Analysis | Characterization of the conformational effects of the incorporated amino acid on the peptide backbone using techniques like NMR spectroscopy. |
Development of Chemical Tools and Probes for Molecular Studies
The terminal alkyne of this compound serves as a versatile "handle" for the development of chemical tools and probes for molecular studies. nih.govnih.gov This functionality is central to the field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. researchgate.netnih.gov
The most prominent application of the ethynyl group in this context is its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone "click chemistry" reactions. researchgate.netnih.gov These reactions allow for the efficient and specific attachment of reporter molecules, such as fluorophores or biotin, to biomolecules that have been metabolically or genetically engineered to contain an azide group. By using this compound as a building block for a small molecule probe, researchers can track the localization and interactions of that molecule within a cell. mdpi.com
This compound can also be incorporated into activity-based probes (ABPs), which are used to profile the activity of specific enzymes within complex biological systems. nih.govnih.gov An ABP typically consists of a reactive group that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag. The ethynyl group of this compound can be used as the attachment point for the reporter tag, which is often added via click chemistry after the probe has reacted with its target enzyme. nih.gov
The table below summarizes the components of a typical chemical probe derived from this compound.
| Probe Component | Function | Role of this compound |
| Recognition Element | Binds to the target biomolecule (e.g., enzyme, receptor). | Can be part of the core scaffold of the recognition element. |
| Reactive Group | Forms a covalent bond with the target (for ABPs). | Not directly part of the core compound, but attached to the scaffold. |
| Reporter Tag | Allows for detection and visualization (e.g., fluorophore, biotin). | The ethynyl group serves as the attachment point for the reporter tag via click chemistry. |
Mechanistic Insights and Computational Analysis of 2r 2 Ethynyltetrahydro Furan Reactions
Elucidation of Reaction Mechanisms via Spectroscopic and Kinetic Studies
A thorough understanding of the reaction mechanisms involving (2R)-2-Ethynyltetrahydro-furan would necessitate a combination of spectroscopic and kinetic investigations. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be crucial for the identification of reactants, intermediates, and products. For instance, in situ NMR monitoring could provide real-time data on the consumption of starting materials and the formation of products, offering clues about the reaction pathway.
Kinetic studies would complement these spectroscopic findings by quantifying the rates of reaction under various conditions. By systematically varying parameters such as temperature, pressure, and reactant concentrations, researchers could determine the reaction order, activation energy, and other kinetic parameters. This data is essential for proposing and validating a plausible reaction mechanism. For example, a reaction's sensitivity to the concentration of a catalyst would be indicative of its role in the rate-determining step.
Table 5.1: Hypothetical Kinetic Data for a Reaction of this compound
| Entry | [ this compound ] (M) | [ Reagent ] (M) | Temperature (°C) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 25 | 1.2 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 25 | 2.4 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 25 | 1.2 x 10⁻⁴ |
| 4 | 0.1 | 0.1 | 35 | 2.5 x 10⁻⁴ |
This table is illustrative and does not represent actual experimental data.
Computational Modeling of Reactivity, Selectivity, and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for modeling the reactivity and selectivity of this compound. Such studies would involve calculating the geometries and energies of reactants, products, and, most importantly, transition states. The calculated activation energies for different potential reaction pathways would allow for predictions of the most likely mechanism.
Furthermore, computational models can elucidate the origins of stereoselectivity. By comparing the energies of transition states leading to different stereoisomeric products, researchers can predict which diastereomer or enantiomer will be formed in excess. Analysis of the transition state geometries can reveal the key steric and electronic interactions responsible for this selectivity.
Table 5.2: Hypothetical Calculated Energies for a Reaction involving this compound
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
| Reactants | B3LYP | 6-31G(d) | 0.0 |
| Transition State (Pathway A) | B3LYP | 6-31G(d) | +15.2 |
| Transition State (Pathway B) | B3LYP | 6-31G(d) | +21.5 |
| Product (from A) | B3LYP | 6-31G(d) | -10.8 |
This table is illustrative and does not represent actual computational data.
Understanding Chirality Transfer and Stereocontrol Processes in Catalytic and Stoichiometric Reactions
The chiral center in this compound has the potential to influence the stereochemical outcome of reactions in which it participates. This process, known as chirality transfer, is a fundamental concept in asymmetric synthesis. In such reactions, the pre-existing stereocenter in the this compound molecule would direct the formation of new stereocenters, leading to a diastereomeric or enantiomeric excess in the product.
Understanding the mechanism of chirality transfer would involve identifying the specific interactions in the transition state that favor the formation of one stereoisomer over another. This could be due to steric hindrance, where the tetrahydrofuran (B95107) ring and its ethynyl (B1212043) substituent block one face of the reacting moiety, or through electronic effects that stabilize one transition state geometry. Both catalytic and stoichiometric reactions could leverage this inherent chirality for stereocontrol. In a catalytic cycle, the chiral substrate would interact with the catalyst and other reagents in a way that perpetuates the chiral information throughout the product formation.
Q & A
Q. What are the recommended methodologies for synthesizing (2R)-2-Ethynyltetrahydro-furan in academic laboratories?
While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous approaches for tetrahydrofuran derivatives can be adapted. For example, multi-component reactions (e.g., using Meldrum’s acid, aldehydes, and nucleophiles) under mild conditions (room temperature, triethylamine catalysis) may be explored to introduce ethynyl groups . Key considerations include:
- Stereochemical control : Use chiral auxiliaries or enantioselective catalysts to achieve the (R)-configuration.
- Purification : Avoid column chromatography by leveraging crystallization or distillation, as demonstrated in similar furan syntheses .
- Reagent compatibility : Ensure ethynylating agents (e.g., terminal alkynes) are compatible with tetrahydrofuran ring stability.
Q. How can researchers characterize the stereochemical purity of this compound?
Characterization should combine spectroscopic and chromatographic methods:
- NMR spectroscopy : Analyze H and C NMR for diagnostic signals (e.g., ethynyl protons at ~2.5 ppm, furan ring protons) .
- Chiral HPLC/GC : Resolve enantiomers using chiral stationary phases (e.g., cyclodextrin derivatives) .
- Polarimetry : Measure optical rotation to confirm enantiomeric excess.
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Advanced Research Questions
Q. What strategies can mitigate racemization during the synthesis of this compound?
Racemization risks arise from the acidic α-hydrogen adjacent to the ethynyl group. Mitigation approaches include:
- Low-temperature reactions : Conduct steps below 0°C to reduce proton exchange rates.
- Protecting groups : Temporarily block reactive sites (e.g., silyl protection for alkynes) .
- Non-polar solvents : Use solvents like 2-methyltetrahydrofuran (2-MTHF) to stabilize intermediates, as shown in Grignard reactions .
Q. How do solvent choices influence the reactivity of this compound in catalytic cycles?
Solvent polarity and coordinating ability critically affect reaction outcomes:
- 2-MTHF as a green solvent : Its low miscibility with water and high boiling point (~80°C) make it suitable for anhydrous conditions, though its stereochemical effects on this compound remain unexplored .
- Water-sensitive reactions : Avoid protic solvents; prioritize ethereal solvents (e.g., THF) for organometallic steps .
Q. What toxicological considerations are relevant for handling this compound in laboratory settings?
While no direct data exists for this compound, insights from structurally related solvents like 2-MTHF (Class 2 residual solvent per ICH guidelines) suggest:
- Genotoxicity : Negative in Ames tests but inconclusive in mouse lymphoma assays (with S9 metabolic activation) .
- Exposure limits : Apply a precautionary Permitted Daily Exposure (PDE) of 6.2 mg/day for 2-MTHF until compound-specific data is available .
- Safety protocols : Use fume hoods, impermeable gloves, and monitor vapor exposure due to low flash points (~12°F for analogous solvents) .
Data Contradiction and Analysis
Q. How should researchers address conflicting genotoxicity data for tetrahydrofuran derivatives?
Discrepancies in genotoxicity assays (e.g., negative Ames tests vs. inconclusive mouse lymphoma results for 2-MTHF ) highlight the need for:
- Mechanistic studies : Investigate metabolic activation pathways (e.g., cytochrome P450 interactions).
- Dose-response analysis : Test across wider concentration ranges to identify thresholds for mutagenic effects.
- In vivo validation : Conduct micronucleus or comet assays in rodent models to resolve ambiguities .
Methodological Gaps and Future Directions
- Stereoselective synthesis : No direct evidence exists for this compound; asymmetric catalysis (e.g., chiral ligands in Sonogashira coupling) warrants exploration.
- Toxicokinetics : Urgent need for in vivo studies to establish absorption, distribution, and excretion profiles.
- Solvent compatibility : Screen novel bio-based solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
